molecular formula C12H19NO2S B14183309 1-[4-(Pentane-1-sulfonyl)phenyl]methanamine CAS No. 878892-59-2

1-[4-(Pentane-1-sulfonyl)phenyl]methanamine

Katalognummer: B14183309
CAS-Nummer: 878892-59-2
Molekulargewicht: 241.35 g/mol
InChI-Schlüssel: PADIGTVKRHMMIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(Pentane-1-sulfonyl)phenyl]methanamine is an organic compound featuring a sulfonyl group attached to a phenyl ring, which is further connected to a methanamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Pentane-1-sulfonyl)phenyl]methanamine typically involves the sulfonation of a phenylmethanamine derivative. The process begins with the reaction of phenylmethanamine with pentane-1-sulfonyl chloride under basic conditions to form the desired sulfonylated product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid by-product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[4-(Pentane-1-sulfonyl)phenyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding phenylmethanamine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Phenylmethanamine.

    Substitution: Halogenated phenylmethanamine derivatives.

Wissenschaftliche Forschungsanwendungen

1-[4-(Pentane-1-sulfonyl)phenyl]methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-[4-(Pentane-1-sulfonyl)phenyl]methanamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

  • 1-[4-(Methylsulfonyl)phenyl]methanamine
  • 1-[4-(Ethanesulfonyl)phenyl]methanamine
  • 1-[4-(Butane-1-sulfonyl)phenyl]methanamine

Uniqueness: 1-[4-(Pentane-1-sulfonyl)phenyl]methanamine is unique due to the length of its alkyl chain, which can influence its solubility, reactivity, and interaction with biological targets. The pentane chain provides a balance between hydrophobicity and hydrophilicity, making it versatile for various applications.

Eigenschaften

CAS-Nummer

878892-59-2

Molekularformel

C12H19NO2S

Molekulargewicht

241.35 g/mol

IUPAC-Name

(4-pentylsulfonylphenyl)methanamine

InChI

InChI=1S/C12H19NO2S/c1-2-3-4-9-16(14,15)12-7-5-11(10-13)6-8-12/h5-8H,2-4,9-10,13H2,1H3

InChI-Schlüssel

PADIGTVKRHMMIP-UHFFFAOYSA-N

Kanonische SMILES

CCCCCS(=O)(=O)C1=CC=C(C=C1)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.